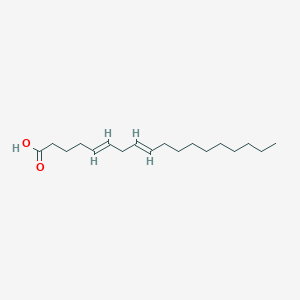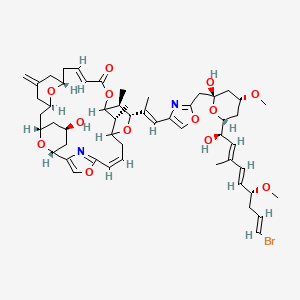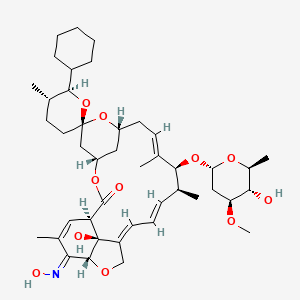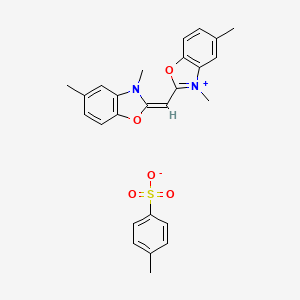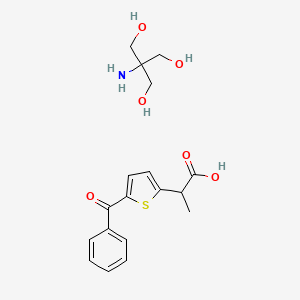
2,3-didehydropimeloyl-CoA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-didehydropimeloyl-CoA is the S-(2,3-didehydropimeloyl) derivative of coenzyme A. It is a 2-enoyl-CoA and a monounsaturated fatty acyl-CoA. It derives from a hept-2-enedioic acid and a pimeloyl-CoA. It is a conjugate acid of a 2,3-didehydropimeloyl-CoA(5-).
Wissenschaftliche Forschungsanwendungen
Biochemical Characterization in Metabolic Disorders : Research by Ferdinandusse et al. (2015) on short-chain enoyl-CoA hydratase (SCEH) deficiency, which involves 2,3-didehydropimeloyl-CoA, highlighted its role in mitochondrial fatty acid oxidation and branched-chain amino acid metabolism. The study revealed insights into SCEH's role in valine metabolism and its limited importance for mitochondrial fatty acid oxidation (Ferdinandusse et al., 2015).
Comprehensive Analysis of Acyl-CoA Metabolites : Wang et al. (2017) developed a method for comprehensive analysis of acyl-CoA metabolites, including 2,3-didehydropimeloyl-CoA. This method enhances the understanding of acyl-CoA's role in various biological processes (Wang et al., 2017).
CoA Biosynthesis and Regulation in Bacteria, Plants, and Mammals : Leonardi et al. (2005) provided an integrated overview of CoA biosynthesis, including intermediates like 2,3-didehydropimeloyl-CoA, highlighting its central role in metabolism and its potential as a target for antibacterial drug discovery (Leonardi et al., 2005).
Metabolic Flux Redistribution in Escherichia coli : San et al. (2002) demonstrated that manipulation of cofactors, such as CoA derivatives, can impact metabolic flux in E. coli, suggesting potential applications in metabolic engineering (San et al., 2002).
Redox Regulation in Mammalian Cells : Gout (2018) explored the role of CoA and its derivatives, including 2,3-didehydropimeloyl-CoA, in redox regulation within mammalian cells, highlighting their importance beyond metabolic intermediates (Gout, 2018).
Clinical, Biochemical, and Metabolic Characterization of ECHS1 Deficiency : Yang and Yu (2020) examined the clinical and metabolic characteristics of patients with SCEH (ECHS1) deficiency, where 2,3-didehydropimeloyl-CoA plays a role, providing insights into potential therapeutic strategies (Yang & Yu, 2020).
Eigenschaften
Produktname |
2,3-didehydropimeloyl-CoA |
|---|---|
Molekularformel |
C28H44N7O19P3S |
Molekulargewicht |
907.7 g/mol |
IUPAC-Name |
(E)-7-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-7-oxohept-5-enoic acid |
InChI |
InChI=1S/C28H44N7O19P3S/c1-28(2,23(41)26(42)31-9-8-17(36)30-10-11-58-19(39)7-5-3-4-6-18(37)38)13-51-57(48,49)54-56(46,47)50-12-16-22(53-55(43,44)45)21(40)27(52-16)35-15-34-20-24(29)32-14-33-25(20)35/h5,7,14-16,21-23,27,40-41H,3-4,6,8-13H2,1-2H3,(H,30,36)(H,31,42)(H,37,38)(H,46,47)(H,48,49)(H2,29,32,33)(H2,43,44,45)/b7-5+/t16-,21-,22-,23+,27-/m1/s1 |
InChI-Schlüssel |
JLSPXYVUFSDGNY-RGWPIYMPSA-N |
Isomerische SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)/C=C/CCCC(=O)O)O |
Kanonische SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C=CCCCC(=O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



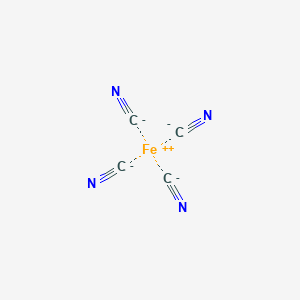
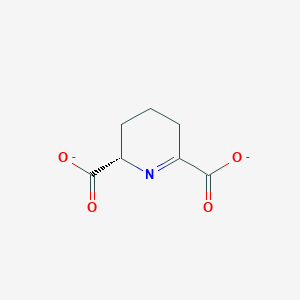

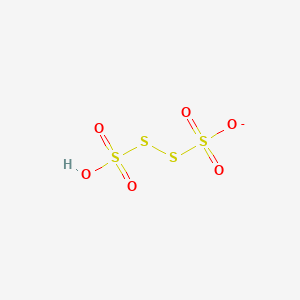
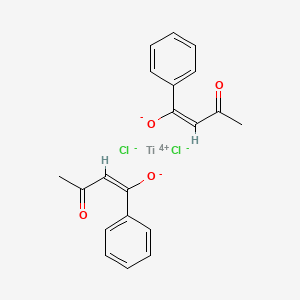

![N-({5-[N-(aminocarbonyl)ethanehydrazonoyl]-3-thienyl}methyl)-2-chloroacetamide](/img/structure/B1241593.png)
![methyl (E)-2-cyano-3-[2-(3,5-dimethylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enoate](/img/structure/B1241594.png)
